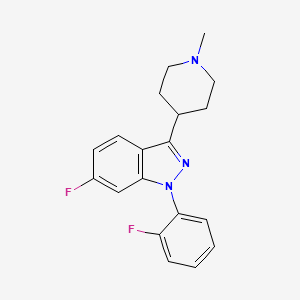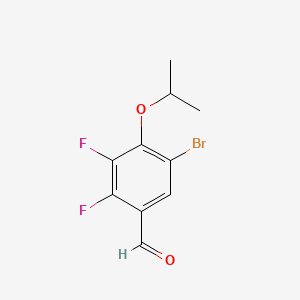
5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde is a chemical compound with the molecular formula C10H9BrF2O2 and a molecular weight of 279.08 g/mol . This compound is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde involves several steps. One common method includes the bromination of 2,3-difluoro-4-isopropoxybenzaldehyde using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where boron reagents are used. This reaction typically requires a palladium catalyst and a base in an organic solvent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the carboxylic acid, reduction yields the alcohol, and substitution reactions yield various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It may serve as an intermediate in the synthesis of drug candidates with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde exerts its effects depends on the specific application. In chemical reactions, the presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound. The aldehyde group is a key functional group that participates in various reactions, such as nucleophilic addition and condensation reactions. The molecular targets and pathways involved vary based on the specific context in which the compound is used.
Comparación Con Compuestos Similares
5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde can be compared with other similar compounds, such as:
5-Bromo-3,4-dihydroxybenzaldehyde: This compound has hydroxyl groups instead of fluorine and isopropoxy groups, leading to different reactivity and applications.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: This compound contains a benzothiadiazole core and is used in the synthesis of conjugated polymers for organic photovoltaics.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C10H9BrF2O2 |
|---|---|
Peso molecular |
279.08 g/mol |
Nombre IUPAC |
5-bromo-2,3-difluoro-4-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H9BrF2O2/c1-5(2)15-10-7(11)3-6(4-14)8(12)9(10)13/h3-5H,1-2H3 |
Clave InChI |
KGXDMEDDWYDBTD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C(=C1F)F)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


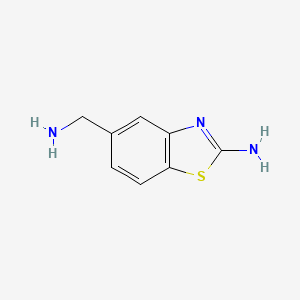
![8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B13890933.png)
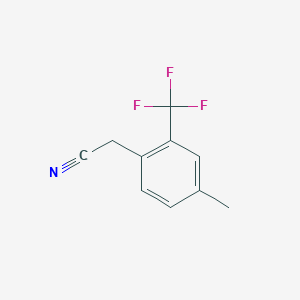
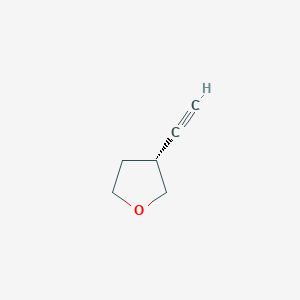
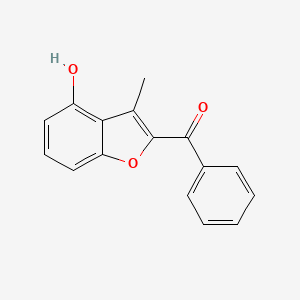
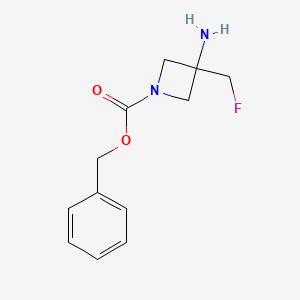


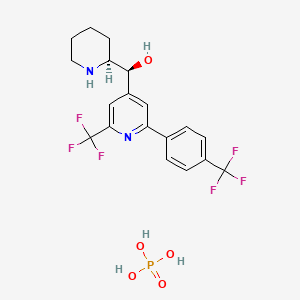
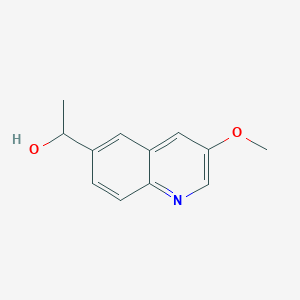

![4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13891013.png)
![5'-Acetyl-2'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13891024.png)
